molecular formula C17H20ClN3O B1683677 Triticonazole CAS No. 131983-72-7

Triticonazole

Cat. No.: B1683677
CAS No.: 131983-72-7
M. Wt: 317.8 g/mol
InChI Key: PPDBOQMNKNNODG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Triticonazole, also known as Alios, is a triazole fungicide that primarily targets the enzyme cytochrome P450 14-alpha-demethylase in susceptible fungi . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane .

Mode of Action

This compound exerts its antifungal activity by disrupting the normal permeability of the fungal cell membrane . It inhibits the activity of cytochrome P450 14-alpha-demethylase, leading to the accumulation of lanosterol and other methylated sterols, and a decrease in ergosterol concentration . The depletion of ergosterol disrupts the structure and function of the fungal cell membrane, leading to inhibition or decrease of fungal growth .

Biochemical Pathways

The inhibition of cytochrome P450 14-alpha-demethylase by this compound disrupts the ergosterol biosynthesis pathway . This disruption leads to an accumulation of lanosterol and other methylated sterols, and a decrease in ergosterol . Ergosterol is essential for maintaining the integrity and fluidity of the fungal cell membrane. Its depletion disrupts the structure and many functions of the fungal membrane, leading to inhibition of fungal growth .

Pharmacokinetics (ADME Properties)

They are also known to interact with human plasma proteins and potentially inhibit human cytochromes .

Result of Action

The primary result of this compound’s action is the inhibition of fungal growth. This is achieved through the disruption of the fungal cell membrane’s structure and function due to the depletion of ergosterol . In human cells, this compound and its stereoisomers have been found to bind to human plasma proteins and potentially inhibit human cytochromes, revealing cardiotoxicity and low endocrine disruption potential .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, in soil microorganisms and enzymes, this compound has been observed to decrease dehydrogenase and phosphatase activities and increase urease activity . These effects were observed when barley and wheat seeds treated with various doses of this compound were sown in chernozem soil . At least 21 days were necessary for the enzymes to recover the activities . This suggests that the soil environment and the presence of plants can influence the action and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Triticonazole interacts with various enzymes and proteins. Both stereoisomers of this compound are able to bind to human plasma proteins and are potential inhibitors of human cytochromes . This interaction reveals cardiotoxicity and low endocrine disruption potential .

Cellular Effects

This compound has distinct effects on different types of cells. In soil microorganisms, it decreases dehydrogenase and phosphatase activities and increases urease activity . In human hepatocarcinoma cells, pathways of “alanine, aspartic acid and glutamate metabolism” and “pyruvate metabolism” were disturbed significantly by R-Triticonazole .

Molecular Mechanism

The mechanism of action of this compound is based on its interaction with biomolecules. The bioactivity of R-Triticonazole was found to be 4.28-fold higher than its antipode since it bound stronger with fungal CYP51B and induced more abnormal metabolic processes of Fusarium graminearum .

Temporal Effects in Laboratory Settings

This compound shows changes in its effects over time in laboratory settings. At least 21 days were necessary for the enzymes to recover their activities after exposure to this compound . This was consistent with the diminution of the total number of soil microorganisms in the 14 days after sowing .

Metabolic Pathways

This compound is involved in various metabolic pathways. R-Triticonazole disturbed the “alanine, aspartic acid and glutamate metabolism” and “pyruvate metabolism” pathways in human hepatocarcinoma cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triticonazole is synthesized through a multi-step process that involves the formation of a triazole ring and the introduction of a chlorobenzylidene group. The key steps include:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Triticonazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of this compound .

Scientific Research Applications

Triticonazole has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Triticonazole is part of the triazole class of fungicides, which includes other compounds such as:

  • Cyproconazole
  • Difenoconazole
  • Epoxiconazole
  • Flutriafol
  • Hexaconazole
  • Metconazole
  • Myclobutanil
  • Paclobutrazole
  • Propiconazole
  • Tebuconazole
  • Tetraconazole
  • Triadimenol
  • Triadimefon

Uniqueness: this compound is unique in its specific molecular structure, which includes a chlorobenzylidene group and a triazole ring. This structure contributes to its specific mode of action and spectrum of activity against various fungal pathogens .

Properties

IUPAC Name

5-[(4-chlorophenyl)methylidene]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c1-16(2)8-7-14(9-13-3-5-15(18)6-4-13)17(16,22)10-21-12-19-11-20-21/h3-6,9,11-12,22H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDBOQMNKNNODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=CC2=CC=C(C=C2)Cl)C1(CN3C=NC=N3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0032655
Record name Triticonazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 9.3 mg/L at 20 °C, independent of pH
Details MacBean C, ed; The e-Pesticide Manual, 15th ed., Version 5.0.1. Surrey UK, British Crop Protection Council. Triticonazole (131983-72-7) (2010)
Record name Triticonazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.326-1.369 at 20 °C
Details MacBean C, ed; The e-Pesticide Manual, 15th ed., Version 5.0.1. Surrey UK, British Crop Protection Council. Triticonazole (131983-72-7) (2010)
Record name Triticonazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: <1X10-5 mPa at 50 °C, Slight decomposition at 180 °C
Details MacBean C, ed; The e-Pesticide Manual, 15th ed., Version 5.0.1. Surrey UK, British Crop Protection Council. Triticonazole (131983-72-7) (2010)
Record name Triticonazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White powder

CAS No.

131983-72-7
Record name Triticonazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131983-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Triticonazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0032655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentanol, 5-[(4-chlorophenyl)methylene]-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)
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Record name Triticonazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

139-140.5 °C
Details MacBean C, ed; The e-Pesticide Manual, 15th ed., Version 5.0.1. Surrey UK, British Crop Protection Council. Triticonazole (131983-72-7) (2010)
Record name Triticonazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of triticonazole in fungi?

A1: this compound, like other triazole fungicides, inhibits the cytochrome P450 enzyme 14α-demethylase (CYP51) in fungi. [, ] This enzyme is crucial for the biosynthesis of ergosterol, a key component of fungal cell membranes.

Q2: How does the inhibition of CYP51 affect fungal cells?

A2: Inhibiting CYP51 disrupts ergosterol biosynthesis, leading to a cascade of effects that ultimately compromise fungal cell membrane integrity and function. This disruption results in fungal growth inhibition and cell death. []

Q3: Are there differences in the activity of this compound enantiomers?

A3: Yes, research has shown that the (R)-enantiomer of this compound generally exhibits higher fungicidal activity than the (S)-enantiomer against various phytopathogens. This difference in activity is attributed to variations in their binding modes and affinities to the CYP51 target. []

Q4: Has resistance to this compound been reported in fungal populations?

A5: Yes, while this compound effectively controls various fungal diseases, resistance development in target fungi has been reported. [, ]

Q5: What are the known mechanisms of resistance to this compound?

A6: Research suggests that mutations in the β-tubulin gene, particularly the E198A substitution, are associated with this compound resistance in Sclerotinia homoeocarpa, the causal agent of dollar spot disease in turfgrass. []

Q6: Is there cross-resistance between this compound and other fungicide classes?

A7: Yes, cross-resistance between this compound and other demethylation inhibitor (DMI) fungicides has been observed. [] This highlights the importance of resistance management strategies, such as fungicide rotations and mixtures, to minimize resistance development.

Q7: How is this compound applied, and how does this influence its fate in the environment?

A8: this compound is commonly applied as a seed treatment, foliar spray, or soil drench. [, , ] When applied as a seed treatment, its release into the soil is gradual and influenced by factors such as soil type, water content, and coating formulation. [, ]

Q8: What is the role of soil sorption in the environmental fate of this compound?

A9: this compound strongly binds to soil organic matter, primarily through hydrophobic interactions. [, ] This sorption process significantly influences its mobility and availability for uptake by plants and microorganisms.

Q9: Does the formulation of this compound influence its degradation?

A12: Research indicates that some formulation additives, particularly at high concentrations, can influence this compound degradation in soil. [] For instance, propylene glycol can enhance degradation through cometabolism, while certain surfactants may reduce degradation rates.

Q10: What analytical methods are used to detect and quantify this compound?

A15: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and sensitive method for detecting and quantifying this compound residues in various matrices, including agricultural crops and environmental samples. [, ]

Q11: What is the importance of analytical method validation?

A16: Analytical method validation ensures that the methods used to detect and quantify this compound are accurate, precise, and reliable. This is crucial for generating reliable data on its fate and behavior in the environment, food safety assessments, and regulatory purposes. []

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